molecular formula C20H20ClN3O2 B7001619 N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B7001619
M. Wt: 369.8 g/mol
InChI Key: OXWPRWIFCOCMKC-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring, a methoxymethyl group, a cyanomethyl group, and an isoquinoline carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-26-13-16-11-17(21)5-6-19(16)23-20(25)24-10-8-18-14(7-9-22)3-2-4-15(18)12-24/h2-6,11H,7-8,10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWPRWIFCOCMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)NC(=O)N2CCC3=C(C2)C=CC=C3CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.

    Chloro-Substitution and Methoxymethylation: The chloro and methoxymethyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxymethylating reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-2-(methoxymethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide: Lacks the cyanomethyl group, which may affect its biological activity.

    N-[4-chloro-2-(methoxymethyl)phenyl]-5-(methyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide: Contains a methyl group instead of a cyanomethyl group, potentially altering its chemical properties.

Uniqueness

N-[4-chloro-2-(methoxymethyl)phenyl]-5-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to the presence of the cyanomethyl group, which can significantly influence its reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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